molecular formula C18H21NO3 B6107907 6,7-dimethoxy-1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

6,7-dimethoxy-1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

Número de catálogo: B6107907
Peso molecular: 299.4 g/mol
Clave InChI: RXFZPESWMNZRLL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6,7-Dimethoxy-1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes methoxy groups at the 6 and 7 positions and a methoxyphenyl group at the 1 position of the tetrahydroisoquinoline core

Propiedades

IUPAC Name

6,7-dimethoxy-1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-20-15-7-5-4-6-13(15)18-14-11-17(22-3)16(21-2)10-12(14)8-9-19-18/h4-7,10-11,18-19H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFZPESWMNZRLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2C3=CC(=C(C=C3CCN2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dimethoxy-1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst. The specific steps are as follows:

    Starting Materials: 2-methoxybenzaldehyde and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

    Reaction Conditions: The reaction is carried out in an acidic medium, often using hydrochloric acid or sulfuric acid as the catalyst.

    Procedure: The aldehyde and amine are mixed in the presence of the acid catalyst and heated to promote cyclization, forming the desired tetrahydroisoquinoline product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and improving overall efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the isoquinoline ring, converting it to a fully saturated tetrahydroisoquinoline.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Fully saturated tetrahydroisoquinoline.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Aplicaciones Científicas De Investigación

6,7-Dimethoxy-1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential therapeutic applications, particularly in the fields of neurology and oncology. It has shown promise as a neuroprotective agent, potentially useful in the treatment of neurodegenerative diseases such as Parkinson’s and Alzheimer’s. Additionally, its anticancer properties have been explored, with studies indicating its ability to inhibit the growth of certain cancer cell lines.

Mecanismo De Acción

The compound exerts its effects through various molecular targets and pathways. In neuroprotection, it is believed to modulate neurotransmitter systems, reducing oxidative stress and preventing neuronal apoptosis. In cancer treatment, it may induce apoptosis in cancer cells by interfering with cell signaling pathways and inhibiting cell proliferation.

Comparación Con Compuestos Similares

Similar compounds include other tetrahydroisoquinoline derivatives such as 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline and 6,7-dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline. Compared to these compounds, 6,7-dimethoxy-1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the specific positioning of the methoxy groups and the methoxyphenyl substituent, which may confer distinct pharmacological properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.